molecular formula C14H25N3O2 B13897287 Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Cat. No.: B13897287
M. Wt: 267.37 g/mol
InChI Key: FBKBZLHALSPHBV-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (CAS: 2227205-38-9, molecular formula: C₁₄H₂₅N₃O₂) is a bicyclo[1.1.1]pentane (BCP)-containing piperazine derivative. The compound features a rigid BCP scaffold substituted with an amine group at the 3-position, coupled to a tert-butyl carbamate-protected piperazine ring. The compound is commercially available (97% purity) in quantities up to 5 g, reflecting its utility in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

tert-butyl 4-(3-amino-1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-4-6-17(7-5-16)14-8-13(15,9-14)10-14/h4-10,15H2,1-3H3

InChI Key

FBKBZLHALSPHBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate generally involves multi-step organic transformations, starting with the construction or functionalization of the bicyclo[1.1.1]pentane scaffold. A typical synthetic route includes:

  • Formation of the bicyclo[1.1.1]pentane intermediate: This is often prepared via known bicyclo[1.1.1]pentane synthesis methods, which may involve strain-release reactions or [1.1.1]propellane intermediates.

  • Introduction of the amino group at the 3-position: Amination reactions are performed on the bicyclo[1.1.1]pentane core to install the 3-aminobicyclo substituent.

  • Coupling with piperazine-1-carboxylate: The amino-functionalized bicyclo[1.1.1]pentane is then reacted with tert-butyl piperazine-1-carboxylate or its derivatives. This step typically requires the use of strong bases such as sodium hydride (NaH) and polar aprotic solvents like tetrahydrofuran (THF) to facilitate nucleophilic substitution or coupling reactions.

  • Protection/deprotection steps: The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring selectivity and stability during synthesis.

Industrial methods often employ continuous flow reactors to maintain strict control over reaction parameters such as temperature and pressure, which improves yield consistency and product quality. Automation in these processes further enhances reproducibility and safety, especially when handling reactive intermediates or hazardous reagents.

Reagents and Conditions Summary Table

Step Reagents/Conditions Purpose/Notes
Bicyclo[1.1.1]pentane formation Various (strain-release, propellane) Core bicyclic scaffold synthesis
Amination Aminating agents, solvents Introduce amino group at 3-position
Coupling with piperazine-1-carboxylate Sodium hydride (NaH), THF solvent Facilitate nucleophilic substitution to attach piperazine moiety
Protection tert-Butyl group Protect piperazine nitrogen during synthesis
Industrial scale synthesis Continuous flow reactors, automation Enhanced control and safety

Research Findings and Comparative Analysis

Photocatalytic Synthesis Insights

While direct literature on the exact compound’s preparation is limited, related compounds such as 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester have been synthesized using innovative photocatalytic methods. These methods offer:

  • One-step synthesis: Combining 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst under light irradiation with an oxidant leads to direct formation of the target compound.

  • Advantages: This approach shortens the synthetic route, reduces byproduct formation, and improves overall yield. It avoids heavy metals and hazardous hydrogen gas, making it safer and more environmentally friendly.

  • Yield: The comprehensive yield in photocatalytic methods can exceed 81.8%, which is a significant improvement over traditional multi-step syntheses.

  • Environmental Impact: The method uses mild oxidants and photocatalysts, minimizing toxic waste and energy consumption.

Traditional vs Photocatalytic Synthesis

Aspect Traditional Multi-step Synthesis Photocatalytic One-step Synthesis
Number of steps Multiple (often >3) One step
Use of heavy metals Often used (e.g., Pd catalysts) Avoided
Use of hazardous gases Hydrogen gas used in reduction steps Not required
Yield Variable, often lower due to byproducts >81.8%
Environmental impact Higher due to waste and reagents Lower, safer, and more cost-effective
Reaction conditions Requires strong bases, inert atmosphere, controlled temp Mild conditions, light irradiation, oxidants

Data Table: Physicochemical and Synthetic Parameters

Parameter Value/Condition Source/Notes
Molecular Formula C14H24N4O2 Compound formula
Molecular Weight ~288.37 g/mol Calculated based on formula
Solvent for coupling Tetrahydrofuran (THF) Common polar aprotic solvent
Base used in coupling Sodium hydride (NaH) Strong base facilitating nucleophilic substitution
Photocatalyst Acridine salt Used in photocatalytic synthesis
Oxidant Mild oxidants (e.g., oxygen or peroxides) Required for photocatalytic reaction
Reaction temperature Ambient to moderate (25-60 °C) Depends on method
Yield (photocatalytic method) >81.8% Reported improved yield
Industrial synthesis Continuous flow reactors, automated control For scale-up and reproducibility

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a molecular probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery and development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can enhance binding affinity to these targets. The piperazine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane (BCP) Derivatives

Compound A vs. tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (Compound B) Structural Difference: Compound B lacks the 3-amino group on the BCP moiety (molecular formula: C₁₄H₂₄N₂O₂ vs. C₁₄H₂₅N₃O₂ for Compound A) .

Compound A vs. 1-bicyclo[1.1.1]pentylamine (Precursor)

  • The precursor is synthesized via hydrohydrazination of [1.1.1]propellane, a scalable process yielding high-purity BCP-amine for downstream coupling to piperazine .

Piperazine Derivatives with Heterocyclic Substituents

Compound A vs. tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound C) Stability: Compound C undergoes degradation in simulated gastric fluid due to its oxazolidinone-triazole substituents, whereas Compound A’s BCP-amine moiety may confer greater stability . Synthetic Feasibility: Compound A’s synthesis leverages amidation/coupling reactions (e.g., EDCI/HOAt-mediated), similar to strategies used for other piperazine derivatives, but benefits from BCP’s modular scalability .

Compound A vs.

Physicochemical and Pharmacokinetic Properties

Parameter Compound A Compound B (BCP, no amine) Compound C (Oxazolidinone-triazole)
Molecular Weight 279.37 g/mol 252.35 g/mol ~500 g/mol (estimated)
Solubility Likely improved due to amine H-bonding Lower (non-polar BCP core) Moderate (polar triazole/oxazolidinone)
Metabolic Stability High (rigid BCP resists oxidation) Moderate Low (acid-labile substituents)
Synthetic Scalability High (modular BCP-amine coupling) Moderate Low (multi-step heterocyclic synthesis)

Biological Activity

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (CAS Number: 2227205-38-9) is a complex organic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a unique structural configuration, incorporating a tert-butyl group, a bicyclo[1.1.1]pentane moiety, and a piperazine ring. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H25N3O2
  • Molecular Weight : 267.37 g/mol
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The rigid structure provided by the bicyclo[1.1.1]pentane moiety enhances its binding affinity to these targets. The piperazine ring contributes to the formation of hydrogen bonds and other stabilizing interactions, which are crucial for its biological efficacy.

Potential Targets

  • Neurotransmitter Receptors : The compound may exhibit activity at various neurotransmitter receptors due to its structural similarity to known ligands.
  • Enzymatic Pathways : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating neurological disorders and other conditions due to its unique pharmacological profile.

Case Studies

  • Neuropharmacological Studies : In vitro studies have demonstrated that this compound can modulate neurotransmitter release, suggesting potential use in treating anxiety and depression .
  • Antinociceptive Effects : Animal models have shown that it may possess analgesic properties, providing a basis for further investigation into its use for pain management .
  • Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, warranting further exploration in infectious disease contexts .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateSimilar bicyclic structureModerate receptor affinity
Tert-butyl (3-amino-piperidine)carbamateLacks bicyclic structureLower efficacy in neuropharmacology

The presence of both the bicyclo[1.1.1]pentane core and the piperazine ring in this compound distinguishes it from similar compounds, providing a unique set of chemical and physical properties conducive to biological activity.

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